N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide
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Overview
Description
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone. The compound’s structure includes a pyridine ring, a phenyl ring with a hydroxy group, and a prop-2-en-1-yl substituent. It is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazone group can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrazine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It may also interact with enzymes and proteins, leading to inhibition or modulation of their activity. The presence of the hydroxy and hydrazone groups allows for hydrogen bonding and other interactions with biological molecules, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}benzohydrazide
- N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}thiophene-2-carbohydrazide
- N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}furan-2-carbohydrazide
Uniqueness
N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide is unique due to the presence of the pyridine ring, which can enhance its ability to form coordination complexes with metal ions
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-12-5-3-6-14(15(12)20)11-18-19-16(21)13-7-9-17-10-8-13/h2-3,5-11,20H,1,4H2,(H,19,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJFTFCYVLCRFQ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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